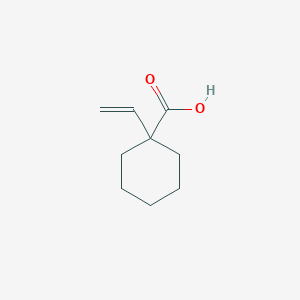

1-Vinylcyclohexane-1-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Vinylcyclohexane-1-carboxylic acid is an organic compound with the molecular formula C9H14O2 It is a derivative of cyclohexane, featuring a vinyl group and a carboxylic acid group attached to the cyclohexane ring

Méthodes De Préparation

1-Vinylcyclohexane-1-carboxylic acid can be synthesized through several methods:

Hydrogenation of Benzoic Acid: This method involves the hydrogenation of benzoic acid to produce cyclohexanecarboxylic acid, which can then be further modified to introduce the vinyl group.

Grignard Reagent Reaction: The reaction of a Grignard reagent with an appropriate precursor can yield this compound. .

Oxidation of Alkenes: The oxidative cleavage of alkenes can also be employed to prepare carboxylic acids, including this compound.

Analyse Des Réactions Chimiques

1-Vinylcyclohexane-1-carboxylic acid undergoes various chemical reactions:

Oxidation: This compound can be oxidized to form cyclohexene derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group, using reagents such as lithium aluminum hydride.

Substitution: The vinyl group can undergo electrophilic addition reactions, such as the addition of hydrogen halides (e.g., HBr) to form bromo derivatives

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylates or alcohols.

Applications De Recherche Scientifique

Organic Synthesis

1-Vinylcyclohexane-1-carboxylic acid serves as an important intermediate in synthesizing various organic compounds and polymers. Its vinyl group enhances reactivity, making it suitable for electrophilic addition reactions, which are crucial in organic synthesis .

Biological Studies

This compound has been utilized in biological research, particularly in studying the anaerobic decomposition of benzoic acid by methanogenic consortia. Its role in metabolic pathways provides insights into microbial interactions and bioconversion processes.

Pharmaceutical Development

Research is ongoing to explore the therapeutic applications of this compound, particularly as a precursor for bioactive molecules. Notably, derivatives of this compound have shown potential antiviral activity against hepatitis C virus by inhibiting cyclophilins, which are critical for viral replication .

Polymer Production

The compound is used in producing heat-resistant resins and as a comonomer for polyolefins. Its properties allow it to enhance the thermal stability and mechanical strength of polymers, making it suitable for applications in automotive and aerospace industries .

Coatings and Adhesives

Due to its chemical structure, this compound is also applied in formulating specialty chemicals such as coatings and adhesives. It improves adhesion properties and resistance to environmental factors, thereby extending the lifespan of coated materials .

Case Study 1: Antiviral Activity

A study investigated the efficacy of derivatives of this compound against hepatitis C virus (HCV). The results indicated that these derivatives could inhibit HCV replication effectively at low concentrations (EC50 values) due to their interaction with cyclophilins, demonstrating the compound's potential in antiviral drug development .

Case Study 2: Polymer Applications

In polymer science, this compound-based polymers have been developed for optical data storage media. These materials exhibit high transparency and mechanical resilience, making them ideal substrates for compact discs and other optical devices .

Mécanisme D'action

The mechanism of action of 1-vinylcyclohexane-1-carboxylic acid involves its interaction with various molecular targets and pathways:

Comparaison Avec Des Composés Similaires

1-Vinylcyclohexane-1-carboxylic acid can be compared with other similar compounds:

Cyclohexanecarboxylic Acid: This compound lacks the vinyl group, making it less reactive in electrophilic addition reactions.

Cyclohexene-1-carboxylic Acid: Similar to this compound but with different reactivity due to the position of the double bond.

Vinylcyclohexane: This compound lacks the carboxylic acid group, affecting its solubility and reactivity in redox reactions.

Activité Biologique

1-Vinylcyclohexane-1-carboxylic acid is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its vinyl group attached to a cyclohexane ring with a carboxylic acid functional group. Its molecular formula is C9H14O2, and it has a molecular weight of 158.21 g/mol. The presence of the vinyl group enhances the compound's reactivity, making it suitable for various chemical transformations.

Biological Activity Overview

Research indicates that this compound exhibits multiple biological activities, including:

- Antiviral Activity : It has shown potential as an inhibitor of cyclophilins, which are peptidyl-prolyl isomerases involved in various viral infections, including hepatitis C. Studies have demonstrated that derivatives of this compound can inhibit cyclophilin A with a binding affinity (Kd) as low as 5 nM and exhibit effective concentrations (EC50) against HCV replication .

- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, potentially modulating pro-inflammatory cytokines and pathways involved in inflammation .

- Antioxidant Properties : Preliminary studies suggest that this compound may possess antioxidant capabilities, which can protect cells from oxidative stress .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Cyclophilin Inhibition : By binding to cyclophilins, the compound disrupts their normal function, which is crucial for viral replication and cellular processes. This mechanism underlies its antiviral effects against HCV .

- Receptor Interaction : As a member of the pyridine derivatives class, it may interact with various receptors involved in inflammatory responses and other biological pathways, influencing cellular signaling cascades.

Research Findings and Case Studies

Several studies have highlighted the biological potential of this compound:

Propriétés

IUPAC Name |

1-ethenylcyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c1-2-9(8(10)11)6-4-3-5-7-9/h2H,1,3-7H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQZCJGGPRDQHHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1(CCCCC1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.